

Ethyl 5-chloropyrazine-2-carboxylate CAS number 54013-04-6

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Compound of Interest

Compound Name: Ethyl 5-chloropyrazine-2-carboxylate

Cat. No.: B1297790

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An In-Depth Technical Guide to **Ethyl 5-chloropyrazine-2-carboxylate** (CAS 54013-04-6): A Key Intermediate in Pharmaceutical Synthesis

Executive Summary

Ethyl 5-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a substituted pyrazine, it belongs to a class of aromatic systems that form the core of numerous FDA-approved drugs.^[1] Its true value lies in its role as a versatile and high-value building block for the synthesis of complex molecular architectures. The presence of three distinct functional handles—an ester, a chloro group, and an electron-deficient pyrazine ring—provides medicinal chemists with a robust platform for molecular elaboration. This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis via Fischer esterification, methods for its analytical characterization, a discussion of its primary application as a key intermediate in the synthesis of Varenicline, and essential safety and handling information.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in a research and development setting. These properties dictate appropriate storage conditions, solvent selection for reactions, and purification strategies.

Property	Value	Source(s)
CAS Number	54013-04-6	[2]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[2]
Molecular Weight	186.60 g/mol	[1]
IUPAC Name	ethyl 5-chloropyrazine-2-carboxylate	[2]
Appearance	Brown to gray or yellow solid	[3][4]
Boiling Point	258.8 ± 35.0 °C (Predicted)	[3]
Density	1.311 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	-4.42 ± 0.10 (Predicted)	[3]
SMILES	CCOC(=O)C1=CN=C(C=N1)Cl	[2]
InChIKey	CFKGDFQQELWOHA-UHFFFAOYSA-N	[2]

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of **Ethyl 5-chloropyrazine-2-carboxylate** is the Fischer esterification of its corresponding carboxylic acid precursor, 5-chloropyrazine-2-carboxylic acid (CAS 36070-80-1). This classic reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[3][5]

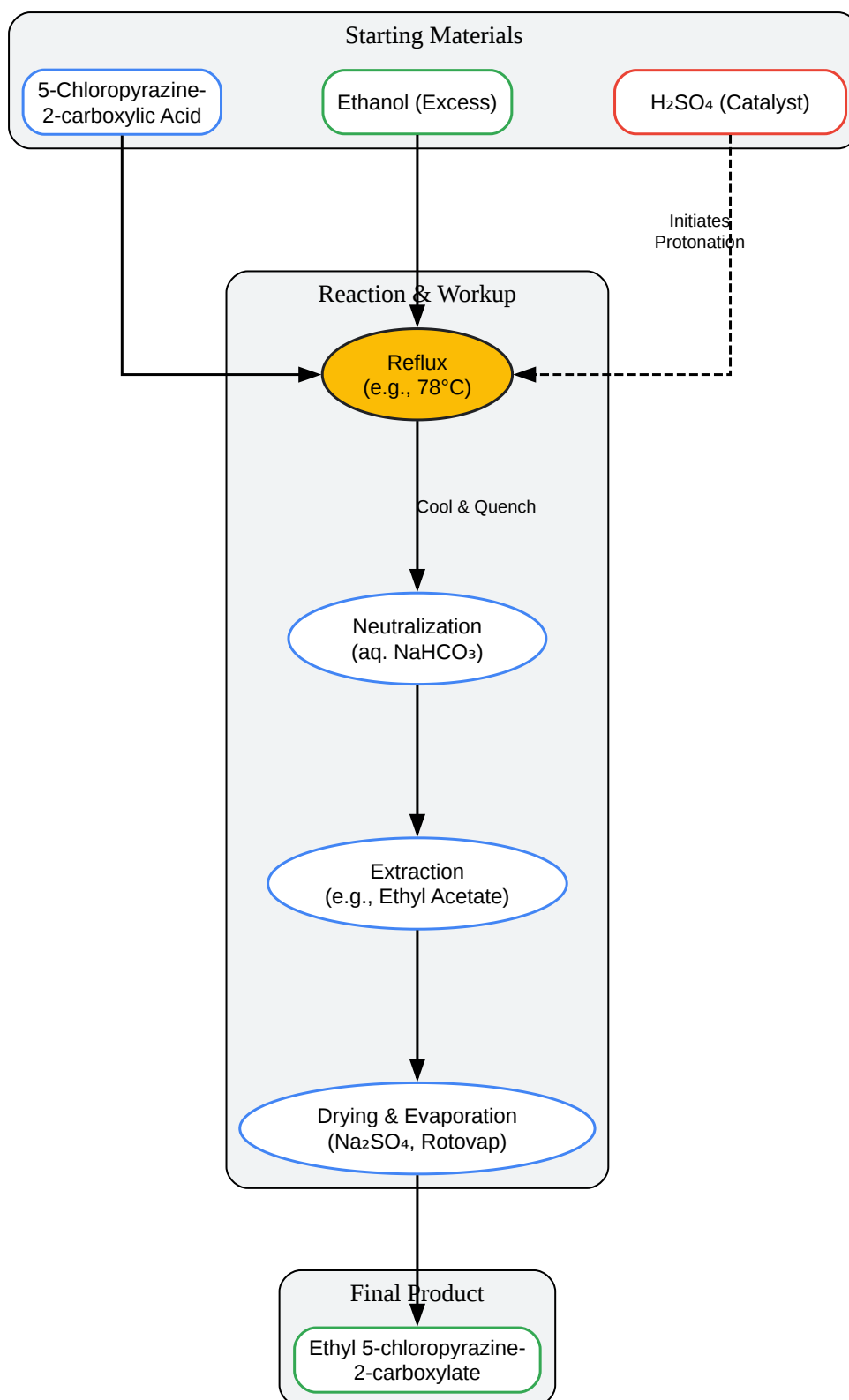
The Fischer Esterification Mechanism

The reaction proceeds via a series of equilibrium steps. The acid catalyst serves two critical functions:

- **Activation:** It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

- Facilitating Leaving Group Departure: It allows for the protonation of a hydroxyl group in a tetrahedral intermediate, converting it into a good leaving group (water).

To ensure a high yield, the equilibrium must be shifted toward the product side. This is achieved by applying Le Châtelier's principle, typically by using the alcohol (ethanol) as the reaction solvent to ensure it is present in large excess, and sometimes by removing the water byproduct as it forms.^{[6][7]}



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Caption: High-level workflow for the synthesis of **Ethyl 5-chloropyrazine-2-carboxylate**.

Step-by-Step Synthesis Protocol

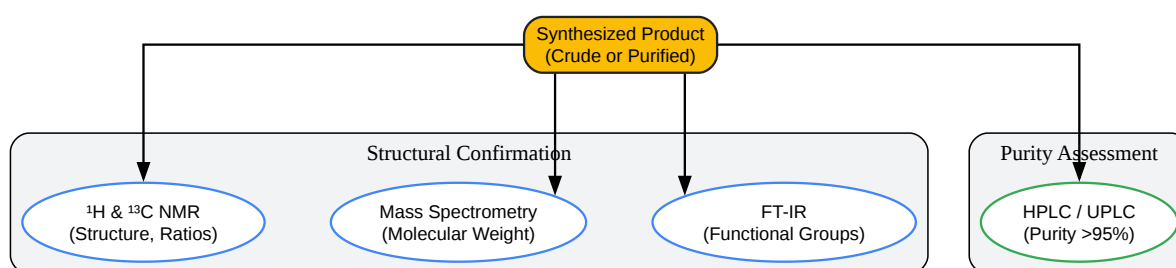
This protocol is a self-validating system designed for the synthesis of high-purity **Ethyl 5-chloropyrazine-2-carboxylate**.

- **Reagent Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloropyrazine-2-carboxylic acid (10.0 g, 63.1 mmol).
- **Reaction Setup:** Add absolute ethanol (150 mL) to the flask. The large excess serves as both reactant and solvent. Begin stirring to create a suspension.
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (1.5 mL, ~28 mmol) to the stirring suspension. Causality Note: The acid catalyst is essential to protonate the carbonyl and activate the substrate towards nucleophilic attack by ethanol.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Cooling and Concentration:** Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
- **Aqueous Workup:** Dilute the concentrated residue with ethyl acetate (100 mL) and slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3 , 100 mL). Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which is validated by the cessation of CO_2 effervescence.
- **Extraction:** Shake the funnel vigorously, venting frequently. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
- **Washing and Drying:** Combine all organic layers and wash with brine (50 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a

crystalline solid.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized material is a critical, non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.



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Caption: Standard analytical workflow for quality control of the target compound.

Expected Spectroscopic Data

While a dedicated public spectrum is not readily available, the structure of **Ethyl 5-chloropyrazine-2-carboxylate** allows for a highly accurate prediction of its key spectroscopic features based on data from analogous compounds and established principles.^{[8][9]}

Technique	Expected Features
¹ H NMR	~8.9-9.1 ppm (s, 1H): Aromatic proton adjacent to the ester. ~8.6-8.7 ppm (s, 1H): Aromatic proton adjacent to the chlorine. ~4.4-4.5 ppm (q, J ≈ 7.1 Hz, 2H): Methylene protons (-OCH ₂ CH ₃). ~1.4-1.5 ppm (t, J ≈ 7.1 Hz, 3H): Methyl protons (-OCH ₂ CH ₃).
¹³ C NMR	~163-165 ppm: Ester carbonyl carbon (C=O). ~145-150 ppm: Aromatic carbons adjacent to nitrogen atoms. ~140-145 ppm: Aromatic carbons bonded to chlorine and the ester group. ~62-63 ppm: Methylene carbon (-OCH ₂ CH ₃). ~14-15 ppm: Methyl carbon (-OCH ₂ CH ₃).
Mass Spec (EI)	m/z 186/188: Molecular ion peaks (M ⁺ and M ⁺ +2) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. m/z 141/143: Loss of ethoxy radical (•OCH ₂ CH ₃). m/z 113/115: Loss of the entire ester group (•COOEt).
FT-IR	~1720-1740 cm ⁻¹ : Strong C=O stretch (ester). ~1550-1600 cm ⁻¹ : Aromatic C=N and C=C stretches. ~1250-1300 cm ⁻¹ : C-O stretch (ester). ~700-800 cm ⁻¹ : C-Cl stretch.

Protocol: Purity Analysis by Reverse-Phase HPLC

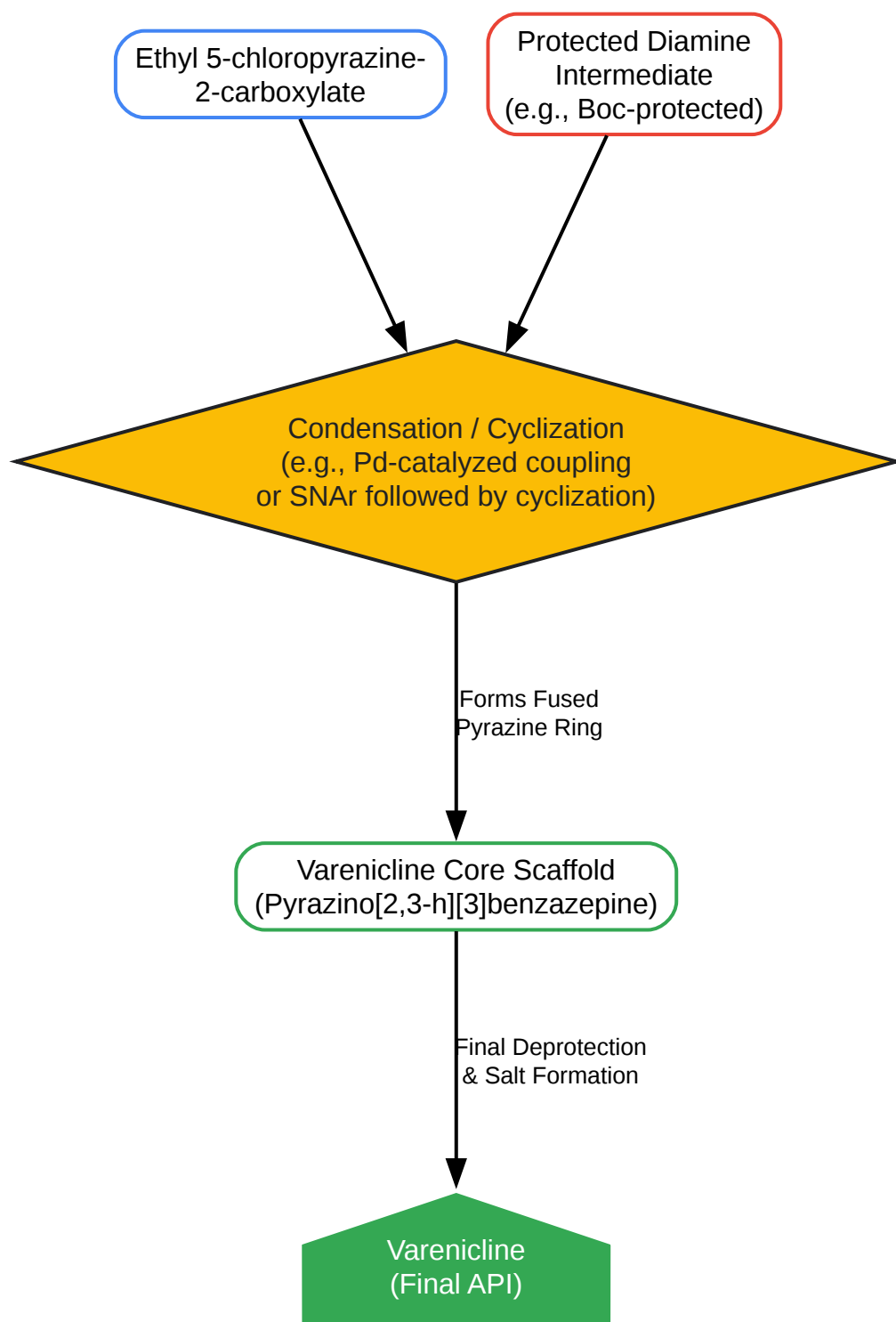
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 5 μ L.
- Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for use in subsequent synthetic steps.

Application in Varenicline Synthesis

The primary driver for the synthesis of **Ethyl 5-chloropyrazine-2-carboxylate** is its application as a key building block for complex pharmaceutical targets. It is a documented intermediate for the synthesis of Varenicline, a partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor used for smoking cessation.^{[10][11][12]}

The strategic importance of this intermediate lies in its pre-functionalized pyrazine core. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution or can participate in various cross-coupling reactions. The ester at the 2-position can be hydrolyzed, reduced, or converted to an amide. This allows for the convergent assembly of the complex tetracyclic core of Varenicline. A plausible synthetic transformation would involve the reaction of the pyrazine core with a protected diamino-tricyclic intermediate to construct the final fused ring system.



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Caption: Plausible role of the title compound in Varenicline core synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. **Ethyl 5-chloropyrazine-2-carboxylate** is classified as an irritant.[\[2\]](#)

Hazard Type	GHS Classification & Statement
Skin Irritation	H315: Causes skin irritation.
Eye Irritation	H319: Causes serious eye irritation.
Respiratory Irritation	H335: May cause respiratory irritation.

Recommended Procedures

- Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and direct contact with skin and eyes.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[\[3\]](#)
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[13\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Conclusion

Ethyl 5-chloropyrazine-2-carboxylate is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable intermediate. Its strategic utility, particularly as a precursor to the Varenicline scaffold, underscores the continued importance of functionalized heterocyclic building blocks in the development of next-generation therapeutics.

The protocols and data presented in this guide provide researchers with the necessary foundation to confidently synthesize, characterize, and utilize this valuable compound in their research endeavors.

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